4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
The compound "4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid" is a derivative of furo[3,2-b]pyrrole, which is a fused heterocyclic system. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The papers provided discuss various derivatives of furo[3,2-b]pyrrole and related compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of related furo[3,2-b]pyrrole derivatives involves multi-step reactions, including cyclization and ring closure, as well as functional group transformations. For instance, the synthesis of pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids involves the conversion of a precursor to an azide, followed by cyclization and reduction steps . Similarly, the Vilsmeier-Haack reaction is employed to synthesize methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, which is then used as a starting compound for further derivatization . These methods could potentially be adapted for the synthesis of "4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid."
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyrrole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and Mass spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), are also used to evaluate the properties of these compounds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of furo[3,2-b]pyrrole derivatives is influenced by the presence of functional groups and the overall molecular structure. Acid-catalyzed transformations, for example, can lead to furan ring opening and the formation of new heterocyclic systems . The reactivity of these compounds can also be studied using local reactivity descriptors such as Fukui functions, which help identify reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-b]pyrrole derivatives are closely related to their molecular structure. The vibrational analysis can indicate the formation of dimers in the solid state through intermolecular hydrogen bonding . The thermodynamic parameters calculated from quantum chemical calculations can show whether the formation of these compounds is exothermic and spontaneous at room temperature . Additionally, the crystal structure of related compounds provides insight into the solid-state properties and molecular packing .
Scientific Research Applications
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Synthesis of Heteropentalenes
- Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of heteropentalenes, specifically furo-, thieno- and seleno [3,2- b ]pyrroles . These are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .
- Method : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .
- Results : The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulphur and selen heteroatoms containing structural analogues and bis pyrroles .
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Antibacterial Activity
- Field : Pharmacology
- Application Summary : Derivatives of the compound have shown moderate to good antimicrobial activity against tested bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
- Method : The compound is synthesized and then tested for its antibacterial activity .
- Results : Some title compounds have shown moderate to good antimicrobial activity against tested bacteria .
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Inhibitor of D-Amino Acid Oxidase (DAAO)
- Field : Biochemistry
- Application Summary : The compound is an orally active and potent DAAO inhibitor, which increases D-serine cerebellar and plasma concentrations .
- Method : The compound is administered orally .
- Results : The compound was effective in rat models of neuropathic and inflammatory pain .
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Synthesis of New Derivatives
- Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of new derivatives of furo[3,2-b]pyrrole .
- Method : The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate 1 led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate 4, which served as starting compound for synthesis of furo [3,2-b]pyrrole-2- aldoxime 5 and methyl 2- [ (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo pyrrole-5- carboxylate 7 .
- Results : The synthesis of new derivatives was successful .
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Synthesis of Thiazolothiazoles
- Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of thiazolo [5,4- d ]thiazoles . These are related to heteropentalenes, containing four heteroatoms in the structure—twinned N and S, two for each of the five-membered rings .
- Method : The synthetic approach towards thiazolo [5,4- d] thiazoles represents a more straightforward route, according to the Ketcham cyclocondensation .
- Results : The synthetic approaches towards those particular heteropentalnes have been chosen as a consequence of ongoing research dealing with the design, synthesis and applications of substituted furo [3,2- b ]pyrroles and thiazolo [5,4- d ]thiazole-based derivatives .
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Synthesis of New Derivatives
- Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of new derivatives of furo [3,2-b]pyrrole .
- Method : The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate 1 led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate 4, which served as starting compound for synthesis of furo [3,2-b]pyrrole-2- aldoxime 5 and methyl 2- [ (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo pyrrole-5- carboxylate 7 .
- Results : The synthesis of new derivatives was successful .
Safety And Hazards
The safety and hazards of “4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” are not readily available. However, it’s recommended to handle this compound with care and follow standard laboratory safety procedures4.
Future Directions
The future directions of “4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid” are not readily available. It’s recommended to consult with a chemist or a chemical engineer for more detailed and accurate information.
Please note that this information is based on the available resources and may not be fully accurate. For more detailed and accurate information, please consult with professionals in the field.
properties
IUPAC Name |
4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKURVZOYRWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(O2)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
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